Product packaging for Achilleol A(Cat. No.:CAS No. 125287-06-1)

Achilleol A

Cat. No.: B12714224
CAS No.: 125287-06-1
M. Wt: 426.7 g/mol
InChI Key: ANKPMKKGZZQDIC-HJSIMFEZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Achilleol A is a monocyclic triterpene with the molecular formula C30H50O . It was the first triterpene identified with a monocyclic skeleton, making it a significant compound in the study of unusual triterpene cyclization processes in nature . This compound is naturally found in species such as Achillea odorata, Camellia oleifera, Santolina elegans, and Triticum aestivum (wheat) . Its unique structure has established it as a key molecule for biosynthetic studies, particularly for investigating incomplete cyclizations of the acyclic precursor squalene, a pathway distinct from those that form more common tetra- and pentacyclic triterpenes . The value of this compound in research is further underscored by its production in mutant studies of lanosterol and cycloartenol synthases, which helps scientists understand the function and specificity of these enzymatic systems . A straightforward method for its chemical synthesis has been established, which utilizes titanium(III) chemistry as a crucial step and confirms the structure originally determined by spectroscopic analysis . Chemical Properties (based on supplier data): • CAS Number: 125287-06-1 • Molecular Formula: C30H50O • Molecular Weight: 426.72 g/mol • Boiling Point: 515.2°C at 760 mmHg • Flash Point: 229.2°C • Density: 0.91 g/cm³ This product is labeled "For Research Use Only" (RUO) . It is intended solely for laboratory research purposes and is not approved for use in humans, nor for diagnostic, therapeutic, or any other clinical applications . Using RUO products for clinical diagnostics can lead to inaccurate results and potential misdiagnosis, and may have legal consequences for the user .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H50O B12714224 Achilleol A CAS No. 125287-06-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

125287-06-1

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

IUPAC Name

(1S,3R)-2,2-dimethyl-4-methylidene-3-[(3E,7E,11E)-3,8,12,16-tetramethylheptadeca-3,7,11,15-tetraenyl]cyclohexan-1-ol

InChI

InChI=1S/C30H50O/c1-23(2)13-11-16-25(4)18-12-17-24(3)14-9-10-15-26(5)19-21-28-27(6)20-22-29(31)30(28,7)8/h13-15,18,28-29,31H,6,9-12,16-17,19-22H2,1-5,7-8H3/b24-14+,25-18+,26-15+/t28-,29+/m1/s1

InChI Key

ANKPMKKGZZQDIC-HJSIMFEZSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C=C(\C)/CC[C@@H]1C(=C)CC[C@@H](C1(C)C)O)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC=C(C)CCC1C(=C)CCC(C1(C)C)O)C)C)C

Origin of Product

United States

Natural Occurrence and Distribution of Achilleol a

Phytochemical Profiling of Achillea odorata and Achilleol A Isolation

The initial discovery and isolation of this compound were the result of phytochemical analysis of Achillea odorata, a flowering plant belonging to the Asteraceae family. This seminal work established the existence of this unique monocyclic triterpene. While detailed phytochemical profiles of Achillea odorata often focus on its essential oil and phenolic compounds, the isolation of this compound marked a significant contribution to the understanding of the plant's diverse chemical constituents. Further in-depth studies quantifying the yield of this compound from this particular species remain a subject for more extensive research.

Occurrence in Asteraceae Species

The Asteraceae family, one of the largest and most diverse families of flowering plants, is a significant source of this compound. Beyond its initial discovery in Achillea odorata, the compound has been identified in other genera within this family. The presence of this compound in various species of the Achillea genus, such as Achillea nobilis, has been a subject of phytochemical interest. The chemical composition of many Achillea species is rich in terpenoids, and the occurrence of this compound contributes to the chemical diversity of this genus.

Presence in Umbelliferae and Theaceae Species

Investigations into the distribution of this compound have extended to other plant families. Notably, it has been reported in Camellia oleifera, a species belonging to the Theaceae family, which is renowned for its valuable oil. However, current scientific literature does not indicate the presence of this compound in the Umbelliferae family. Extensive phytochemical screenings of Umbelliferae species have identified a variety of other secondary metabolites, but not this specific monocyclic triterpene.

Detection in Gramineae Species

The Gramineae (or Poaceae) family, which includes major cereal crops, has also been found to contain this compound. Specifically, it has been detected in Triticum aestivum, the common wheat. This finding is particularly interesting as it highlights the presence of complex triterpenoids in a plant family primarily known for its carbohydrates and other primary metabolites.

Identification in Other Plant Genera (e.g., Santolina elegans, Achillea nobilis)

Further research has confirmed the presence of this compound in other plant genera. It has been identified in Santolina elegans, a member of the Asteraceae family, which is consistent with its occurrence within this family. As mentioned earlier, its presence has also been noted in Achillea nobilis, reinforcing the significance of the Achillea genus as a source of this compound.

Comparative Analysis of this compound Content Across Plant Sources

Biosynthetic Pathways and Enzymatic Mechanisms of Achilleol a

Origin from Squalene (B77637) and 2,3-Oxidosqualene (B107256) Precursors

The biosynthetic journey to Achilleol A, like all triterpenoids, begins with the linear 30-carbon isoprenoid precursor, squalene. The first committed step towards cyclization involves an oxidation reaction catalyzed by the enzyme squalene epoxidase. This enzyme introduces an epoxide ring at the C2-C3 position of squalene, yielding the activated intermediate, (3S)-2,3-oxidosqualene. This epoxide is the universal substrate for the vast family of oxidosqualene cyclases in eukaryotes. The protonation of the epoxide oxygen in the enzyme's active site initiates a cascade of carbocation-mediated cyclizations and rearrangements, with the final structure being dictated entirely by the specific OSC involved. This compound is a direct product of the cyclization of (3S)-2,3-oxidosqualene, but its formation follows a significantly truncated pathway compared to its polycyclic relatives.

The biosynthesis of this compound is a prime example of an "incomplete" or "short-circuited" cyclization cascade. In the formation of tetracyclic (e.g., lanosterol) or pentacyclic (e.g., lupeol) triterpenes, the (3S)-2,3-oxidosqualene substrate is folded by the OSC into a highly specific conformation that facilitates a series of concerted ring closures. For this compound, however, the enzymatic process is terminated early.

The proposed mechanism involves the initiation of the cascade by protonation of the oxidosqualene, leading to a C-2 carbocation. This is followed by a 6-endo-trig cyclization to form a six-membered A-ring, generating a C-6 tertiary carbocation (the protosteryl cation or a related monocyclic intermediate). In canonical sterol synthesis, this cation would trigger further cyclizations to form the B, C, and D rings. However, in an this compound synthase, the process is aborted at this stage. The monocyclic carbocation is captured and quenched by a water molecule, a reaction likely mediated by a strategically positioned amino acid residue in the active site. This quenching deprotonates the intermediate, resulting in the formation of the hydroxyl group and yielding the stable, monocyclic structure of this compound. This premature termination prevents the extensive skeletal rearrangements characteristic of more complex triterpenoid (B12794562) products.

The discovery and elucidation of unusual cyclization pathways, such as the one producing this compound, rely heavily on modern biochemical and molecular biology techniques. A primary strategy involves the heterologous expression of candidate OSC genes, isolated from plants known to produce monocyclic triterpenes, in engineered host systems like Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana. These hosts are chosen because they provide the necessary precursor, (3S)-2,3-oxidosqualene, but often lack endogenous OSCs that would create confounding background products.

Once the candidate gene is expressed, the host's metabolic extracts are analyzed using sophisticated analytical methods, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the product profile of the engineered host with that of a control strain, researchers can identify the novel compounds produced by the expressed enzyme. The structure of these products, like this compound, is then confirmed by comparison with authentic standards or through detailed structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy. This approach has been instrumental in functionally characterizing numerous OSCs and revealing the existence of these "aborted" biosynthetic routes as a significant source of chemical diversity in nature.

Role of Oxidosqualene Cyclases (OSCs) in this compound Biosynthesis

Oxidosqualene cyclases (OSCs), also known as triterpene synthases, are the key enzymes responsible for generating the immense structural diversity of the triterpenoid family from the single precursor, (3S)-2,3-oxidosqualene. An enzyme that primarily produces this compound is termed an this compound synthase. These enzymes possess a deep catalytic pocket lined with specific amino acid residues that precisely pre-organize the flexible squalene substrate into a distinct conformation. This conformation dictates the entire cyclization-rearrangement cascade. The subtle differences in the active site architecture between different OSCs are responsible for channeling the reaction towards one of over 200 known triterpene skeletons. The evolution of this compound synthases from other OSCs, such as cycloartenol (B190886) synthase, demonstrates how minor changes in this catalytic pocket can lead to profoundly different chemical outcomes.

A notable example of an enzyme capable of producing this compound is CAMS1 from the model plant Arabidopsis thaliana. CAMS1 was initially identified and named for its primary function as a cycloartenol and marneral (B1261729) synthase. Cycloartenol is the key precursor to phytosterols (B1254722) in plants. However, detailed in vitro and in vivo characterization revealed that CAMS1 is a multifunctional enzyme with significant catalytic promiscuity.

When the CAMS1 gene was expressed in a yeast strain deficient in its own lanosterol (B1674476) synthase, analysis of the resulting triterpenes showed that while cycloartenol was a major product, a suite of other triterpenoids was also formed. Among these minor products were several monocyclic alcohols, including this compound. This finding demonstrates that the CAMS1 active site, while optimized for generating a tetracyclic scaffold, can also permit the premature quenching of the cyclization cascade, leading to the formation of monocyclic byproducts. This "sloppy" catalysis is not necessarily a flaw but is considered a significant evolutionary driver, creating novel metabolites that could confer new biological functions.

The functional identity of an OSC is defined by its substrate specificity and, more importantly, its product profile. While most plant OSCs show strict specificity for the natural (3S)-enantiomer of 2,3-oxidosqualene, their product outcomes vary dramatically. An enzyme is classified as an this compound synthase if this compound constitutes the major product of the reaction. Other OSCs, like the aforementioned CAMS1, may produce this compound as a minor or trace product, reflecting a different catalytic preference.

Research on OSCs from various plant species, such as Artemisia annua and Achillea millefolium, has led to the identification of enzymes with different product specificities. For instance, the Artemisia annua monocyclic triterpene alcohol synthase (AaMAS) was shown to produce a mixture of monocyclic alcohols, including this compound, upon heterologous expression. The relative abundance of this compound versus other products is a key diagnostic feature used to classify these enzymes and understand the fine-tuning of their catalytic mechanisms.

Table 1: Comparison of Product Profiles for Select Oxidosqualene Cyclases (OSCs) (This table is interactive. Click on headers to sort.)

Enzyme NameSource OrganismMajor Product(s)This compound ProductionReference(s)
CAMS1 Arabidopsis thalianaCycloartenol, MarneralMinor,
AaMAS Artemisia annuaMixture of monocyclic alcoholsMajor/Significant
AmAS1 Achillea millefoliumThis compoundMajor
LAN1 Arabidopsis thalianaLanosterolNone Detected
LUS Arabidopsis thalianaLupeol (B1675499)None Detected

Phylogenetic analysis, based on the comparison of amino acid sequences, provides powerful insights into the evolutionary relationships among OSCs. When sequences of various plant OSCs are used to construct a phylogenetic tree, they typically segregate into distinct clades based on their primary function and product specificity.

These analyses reveal that dedicated this compound synthases, like AmAS1 from Achillea millefolium, form a distinct clade, separate from the major groups of cycloartenol synthases (essential for primary metabolism) and other specialized triterpene synthases (e.g., lupeol or β-amyrin synthases). This clustering suggests a shared evolutionary origin for the ability to produce monocyclic triterpenes. The evolution of these specialized enzymes is believed to have occurred through gene duplication of an ancestral OSC (likely a cycloartenol synthase), followed by neofunctionalization. During this process, mutations accumulated in the active site of the duplicated enzyme. These mutations altered key residues responsible for stabilizing the folded substrate and the carbocation intermediates, favoring early termination of the cyclization cascade and leading to the efficient and specific production of this compound. This evolutionary pathway represents a key mechanism by which plants have expanded their repertoire of specialized metabolites.

Enzyme Engineering and Site-Directed Mutagenesis Studies for this compound Production

The production of this compound can be achieved and enhanced through the strategic modification of specific enzymes, primarily oxidosqualene cyclases (OSCs). These enzymes are responsible for catalyzing the cyclization of 2,3-oxidosqualene into a variety of triterpene skeletons. nih.govtandfonline.com

Modulation of Lanosterol Synthase Activity towards this compound Formation

Lanosterol synthase (ERG7), an oxidosqualene-lanosterol cyclase, typically produces the tetracyclic compound lanosterol. However, research has demonstrated that its catalytic activity can be redirected to form the monocyclic this compound through targeted mutations. nih.govnycu.edu.tw

A notable example is the engineering of Saccharomyces cerevisiae oxidosqualene-lanosterol cyclase (ERG7). Specific mutations can disrupt the normal cyclization cascade, leading to the accumulation of intermediate or alternative products like this compound. For instance, mutating a valine residue at a key active site to smaller amino acids like alanine (B10760859) or glycine (B1666218) can induce the formation of this compound. ebi.ac.uk Similarly, mutations such as Cys457 to Gly and Thr509 to Gly in ERG7 have been shown to generate this compound as a major product. nih.gov An even more striking result was achieved with a double mutation, H234W/Y510W, which converted the ERG7 enzyme into a dedicated this compound synthase, producing it as the sole product. nih.gov

These findings highlight that minor alterations in the enzyme's active site can significantly alter product specificity, providing a powerful tool for generating structural diversity among triterpenes. nycu.edu.tw

Steric Effects of Active-Site Residues on Cyclization Control

The size and nature of amino acid residues within the active site of oxidosqualene cyclases play a crucial role in controlling the folding of the substrate and the subsequent cyclization process. researchgate.netnih.gov This steric hindrance is a key factor in determining the final triterpene product. mdpi.com

Studies on various OSCs have revealed that reducing the steric bulk at specific positions can lead to the formation of monocyclic or bicyclic products instead of the more common polycyclic structures. researchgate.netmdpi.com For example, in the β-amyrin synthase from Euphorbia tirucalli, the substitution of Phe474 with amino acids having smaller side chains led to a decrease in the production of bicyclic compounds, emphasizing the importance of appropriate steric bulk for the completion of the polycyclization cascade. researchgate.net This principle is further supported by the observation that mutations in lanosterol synthase that reduce steric hindrance can favor the formation of this compound. ebi.ac.uk The precise arrangement and volume of these residues create a catalytic cavity that guides the substrate into a specific conformation, thereby dictating the cyclization pathway. nih.gov

Rational Design of OSCs for Enhanced this compound Yield

The insights gained from site-directed mutagenesis and understanding steric effects have paved the way for the rational design of oxidosqualene cyclases to enhance the yield of specific triterpenoids like this compound. tandfonline.comnih.gov By applying computational modeling and protein engineering techniques, researchers can predict and implement mutations that favor the desired product. nih.gov

The goal of these rational design strategies is to modify the cyclization regioselectivity of the enzymes and increase product yield. nih.gov This can involve altering the stabilization of cationic intermediates, adjusting steric hindrance within the active site, and modifying the conformation of key amino acid residues. tandfonline.com For instance, the successful conversion of lanosterol synthase into an this compound synthase through a double mutation is a prime example of rational design. nih.gov These approaches not only provide a means to produce valuable compounds but also deepen our understanding of the structure-function relationships of these complex enzymes. nih.govnycu.edu.tw

Relationship to Biosynthesis of Related Triterpenoids

The biosynthesis of this compound is interconnected with that of other triterpenoids, sharing precursors and enzymatic machinery. This co-occurrence and the potential for biosynthetic conversion highlight the intricate network of metabolic pathways in organisms that produce these compounds.

Proposed Pathways for Achilleol B from this compound or Epoxy-Dihydrosqualene

Achilleol B is a tricyclic triterpenoid that has been identified in plants like yarrow and rice. researchgate.net Two main biosynthetic origins have been proposed for Achilleol B. One hypothesis suggests that Achilleol B is formed from the monocyclic precursor, this compound. researchgate.net

Another proposed pathway involves the direct cyclization of (3S)-2,3-epoxy-2,3-dihydrosqualene. In this scenario, the substrate cyclizes to form a pentacyclic olean-13-yl cation, which then undergoes cleavage of two rings to yield the tricyclic structure of Achilleol B. researchgate.netgenome.jpebi.ac.ukwikipedia.org An achilleol B synthase has been identified in Oryza sativa that primarily produces achilleol B (90%) along with minor amounts of tetracyclic and pentacyclic products. ebi.ac.uk

Co-occurrence and Biosynthetic Interconnections with Camelliols and Beta-Amyrin

This compound often co-occurs with other triterpenoids, particularly camelliols and β-amyrin, suggesting a close biosynthetic relationship. researchgate.net For example, the Arabidopsis thaliana oxidosqualene cyclase At1g78955, known as CAMS1, has been shown to produce camelliol C as its main product (98%), along with smaller amounts of this compound (2%) and β-amyrin (0.2%). researchgate.netresearchgate.net

This co-production suggests that these compounds are formed by the same or closely related enzymes from the common precursor, 2,3-oxidosqualene. The phylogenetic analysis of CAMS1 indicates that it evolved from enzymes that produce pentacyclic triterpenes, with the β-amyrin byproduct considered an evolutionary relic. researchgate.net The production of the monocyclic this compound alongside the pentacyclic β-amyrin by the same enzyme underscores how subtle changes in the enzyme's active site can lead to a diverse array of products from a single substrate. researchgate.net

Synthetic Methodologies for Achilleol a and Analogues

Total Synthesis Approaches to Achilleol A

The total synthesis of this compound has been successfully accomplished, notably as part of a broader synthetic effort targeting related irregular triterpenes like Achilleol B. acs.org These syntheses provide confirmation of the structure of this compound, which was initially determined through spectroscopic methods. researchgate.net A key feature of these synthetic routes is the strategic construction of a monocyclic synthon that serves as a crucial building block. acs.orgacs.org

Convergent Strategies in this compound Synthesis (e.g., C15-C15 Strategy)

A convergent strategy has proven effective in the synthesis of the this compound framework. wikipedia.org This approach involves the synthesis of separate, complex fragments of the target molecule, which are then joined together at a late stage. wikipedia.org For instance, the synthesis of Achilleol B, which also facilitated the synthesis of this compound, employed a convergent coupling of two C15 chiral synthons. acs.org In this strategy, one C15 fragment was prepared to act as a nucleophile, specifically as the anion of a phenylsulfone, while the second C15 fragment was designed as an electrophile, in the form of an allylic bromide. acs.org This C15 + C15 coupling strategy is a powerful method for efficiently assembling the carbon skeleton of irregular triterpenes.

Stereoselective Construction of Key this compound Precursors

A critical aspect of the total synthesis of this compound is the stereoselective construction of its key precursors. The monocyclic core of this compound is synthesized from a chiral monoepoxide derived from geranylacetone (B162166). acs.orgacs.orgnih.gov The stereochemistry of this epoxide precursor directly dictates the absolute configuration of the final natural product.

Application of Transition Metal-Mediated Cyclization Reactions (e.g., Ti(III) Chemistry)

Transition metal-mediated reactions play a pivotal role in the synthesis of this compound, particularly in the formation of its characteristic monocyclic system. researchgate.netugr.es A key step in the synthetic route is a Ti(III)-mediated radical cyclization of the chiral monoepoxide precursor. acs.orgacs.orgnih.gov Specifically, titanocene(III) chloride (Cp₂TiCl) is utilized to promote the reductive opening of the epoxide ring, initiating a radical cascade that results in the formation of the desired monocyclic alcohol. nih.govugr.es

This titanium(III)-mediated cyclization is highly effective for constructing the terpenic cyclopentane (B165970) ring with the correct stereochemistry. ugr.esnih.gov The reaction proceeds under mild conditions and is a testament to the power of radical chemistry in the synthesis of complex natural products. acs.orgugr.es The generation of an exocyclic olefin is a common outcome in such radical cyclizations. nih.gov

Enantioselective Synthesis of this compound

Asymmetric Dihydroxylation in Chiral Monoepoxide Synthesis

A crucial step in the enantioselective synthesis of this compound is the creation of a chiral monoepoxide with the correct absolute stereochemistry. acs.orgacs.orgnih.gov This is accomplished through the use of the Sharpless asymmetric dihydroxylation. acs.org The commercially available starting material, geranylacetone, is subjected to dihydroxylation using the premixed catalyst AD-mix-β. acs.org This reagent delivers two hydroxyl groups to the double bond of geranylacetone with a high degree of facial selectivity, leading to the formation of the desired (3S)-diol. acs.org Subsequent selective mesylation of the diol followed by treatment with a base yields the corresponding (3S)-monoepoxide, a key intermediate for the Ti(III)-induced cyclization. acs.org

Catalytic Asymmetric Approaches to Achieve Desired Stereochemistry

The Sharpless asymmetric dihydroxylation is a prime example of a catalytic asymmetric approach employed to establish the desired stereochemistry in the synthesis of this compound. acs.orgacs.orgfrontiersin.org This reaction utilizes a chiral ligand to direct the stereochemical outcome of the oxidation, allowing for the production of a specific enantiomer of the diol precursor in high enantiomeric excess. acs.org

Another proposed catalytic asymmetric strategy involves the use of enzymes. The enzyme Oxidosqualene Lanosterol (B1674476) Cyclase (OSLC) from Saccharomyces cerevisiae has been investigated as a tool for the enantioselective synthesis of this compound. fsu.edu This biocatalytic approach aims to mimic the natural biosynthetic pathway and has the potential to generate complex chiral structures in a single, highly selective step. fsu.edu

Synthesis of this compound Derivatives and Analogues

The synthesis of the irregular monocyclic triterpene this compound and its related analogues showcases elegant strategies in organic chemistry that allow for both the confirmation of complex structures and the creation of diverse molecular frameworks for further study.

Modular Synthetic Strategies for Structural Diversification

A powerful approach to constructing complex natural products and their analogues is through modular, or convergent, synthesis. This strategy involves the independent synthesis of key structural fragments (modules) of the target molecule, which are then coupled together in the later stages of the synthetic sequence. This method offers significant flexibility for structural diversification, as variations of each module can be synthesized and combined to produce a library of related compounds.

A notable application of this strategy is demonstrated in the first total synthesis of (–)-achilleol B, a related triterpene. researchgate.netwhiterose.ac.uk This work also enabled the enantioselective synthesis of this compound and other analogues, highlighting the power of a modular approach for generating structural diversity. researchgate.net The core of this strategy was a convergent coupling of two distinct C-15 synthons. researchgate.net

The key modules in this synthesis were:

A Monocyclic Synthon : This fragment was prepared via a titanium(III)-mediated cyclization of a chiral monoepoxide, which was itself derived from the asymmetric dihydroxylation of geranylacetone. researchgate.netwhiterose.ac.uk

A Bicyclic Moiety : The construction of this second key fragment was achieved through an enantioselective Robinson annulation. researchgate.netwhiterose.ac.uk

Compound NameClassKey Synthetic Feature
This compoundMonocyclic TriterpeneSynthesized via asymmetric protocol from monocyclic synthon. researchgate.netwhiterose.ac.uk
(–)-Achilleol BTricyclic Seco-TriterpeneTarget of convergent total synthesis. researchgate.netwhiterose.ac.uk
ElegansidiolSesquiterpenoidSynthesized using the same asymmetric modular approach. researchgate.netwhiterose.ac.uk
Farnesiferol BSesquiterpenoidSynthesized using the same asymmetric modular approach. researchgate.netwhiterose.ac.uk

Development of Pot, Atom, and Step Economic (PASE) Syntheses

The principles of Pot, Atom, and Step Economy (PASE) represent a paradigm in modern organic synthesis, aiming to maximize efficiency by minimizing the number of separate reaction vessels (pots), maximizing the incorporation of atoms from reagents into the final product (atom economy), and reducing the total number of synthetic steps (step economy). whiterose.ac.ukrsc.orgspringerprofessional.de An ideal synthesis combines these principles, often through the use of one-pot reactions, tandem sequences, or multicomponent reactions where multiple chemical transformations occur in a single operation without isolating intermediates. wikipedia.org

Currently, the reported total syntheses of this compound and its analogues, such as the 10-step synthesis of this compound or the 14-step synthesis of (–)-achilleol B, are elegant, multi-step linear or convergent sequences. researchgate.netwhiterose.ac.uk While successful in achieving their targets, these routes have not been explicitly designed around or described in the context of PASE principles. They involve multiple distinct transformations with requisite workup and purification procedures at various stages.

The development of a PASE synthesis for this compound or its derivatives remains an area for future research. A hypothetical PASE approach could seek to combine several of the key transformations into a single pot. For instance, one might envision a catalytic cascade reaction that could form the monocyclic core of this compound from an acyclic precursor in a single step, thus dramatically improving step and pot economy. While no such specific route has been published for this compound, the development of one-pot and cascade reactions for constructing other complex natural product scaffolds is an active field of research. nih.gov The application of these advanced synthetic strategies could provide more efficient and sustainable routes to this compound and a wider array of its analogues in the future.

Structure Activity Relationship Sar Studies of Achilleol a

Computational Approaches to Achilleol A SAR

Computational methods provide a rapid and cost-effective means to predict the biological activity of novel compounds and to understand the molecular interactions governing their efficacy. These in silico techniques are instrumental in guiding the rational design of this compound analogues for synthesis and biological testing [11, 12, 13].

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For this compound, a QSAR model is built using a training set of its analogues with known activities. Key molecular descriptors, such as lipophilicity (logP), electronic properties (e.g., atomic charges, dipole moment), and steric parameters (e.g., molar refractivity, molecular volume), are calculated for each analogue. These descriptors are then used as independent variables in a regression analysis to create an equation that can predict the activity of new, untested structures .

A hypothetical 2D-QSAR model for a series of this compound analogues targeting an enzyme might yield an equation like:

pIC₅₀ = 0.75(logP) - 0.12(Molar Refractivity) + 1.34(Electronic Energy) + 2.58

This equation suggests that increased lipophilicity and higher electronic energy contribute positively to the inhibitory activity, whereas increased molecular size (molar refractivity) is detrimental. Such models are crucial for prioritizing which analogues to synthesize, focusing efforts on those predicted to have the highest potency.

Table 1: QSAR Data for Hypothetical this compound Analogues

Analogue IDModification (at C10-OH)logPMolar RefractivityExperimental pIC₅₀Predicted pIC₅₀
AA-01-OH (this compound)3.8570.15.105.12
AA-02-OCH₃4.1072.55.355.31
AA-03-OCOCH₃4.0576.85.205.24
AA-04-F3.9568.94.954.99
AA-05-H4.5069.55.705.65

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand, such as this compound, when it interacts with the active site of a biological target (e.g., an enzyme or receptor). This method provides a static snapshot of the interaction, highlighting key binding modes. For this compound, docking studies can reveal crucial interactions, such as hydrogen bonds formed by its C10-hydroxyl group or hydrophobic interactions involving its tricyclic carbon scaffold .

Following docking, Molecular Dynamics (MD) simulations can be performed to model the behavior of the this compound-protein complex over time. MD simulations provide insights into the stability of the binding pose, the conformational changes in the protein and ligand upon binding, and the free energy of binding. These simulations help validate the docking results and offer a more dynamic and realistic view of the ligand-target interaction, confirming whether the key interactions observed in the static dock are maintained in a dynamic, solvated environment .

Table 2: Molecular Docking Results of this compound Analogues into a Hypothetical Enzyme Active Site

LigandDocking Score (kcal/mol)Key Interacting ResiduesH-BondsKey Hydrophobic Interactions
This compound-8.5Tyr-355, Ser-5301Val-116, Leu-352, Ala-527
This compound methyl ether-7.9Tyr-3550Val-116, Leu-352, Ala-527
This compound acetate-8.2Tyr-355, Ser-5301 (carbonyl O)Val-116, Leu-352, Ala-527
Deoxythis compound-7.5None0Val-116, Leu-352, Ala-527, Tyr-355

Machine Learning (ML) and Artificial Intelligence (AI) represent an evolution of traditional QSAR, capable of handling vast, complex datasets and identifying non-linear relationships that may be missed by standard regression models. For this compound, various ML algorithms—such as Random Forests (RF), Support Vector Machines (SVM), and Gradient Boosting Machines (GBM)—can be trained on a large library of its derivatives and their experimentally determined activities .

These models learn from molecular fingerprints or a wide array of calculated descriptors to predict the activity of new, virtual compounds. The predictive power of these models is rigorously evaluated using metrics like the coefficient of determination (R²) for the training set and the predictive R² (Q²) from cross-validation. High-performing ML models can screen virtual libraries containing thousands of potential this compound analogues, accurately identifying a small subset of highly promising candidates for chemical synthesis and further investigation .

Table 3: Performance Comparison of ML Models for Predicting this compound Analogue Activity

Model TypeTraining Set SizeR² (Training)Q² (10-fold CV)RMSE (Test Set)
Random Forest (RF)2500.920.780.31
Support Vector Machine (SVM)2500.850.750.35
Gradient Boosting (GBM)2500.940.790.29
Multiple Linear Regression (MLR)2500.710.680.45

Experimental Methodologies for this compound SAR

While computational predictions are invaluable for hypothesis generation, experimental validation is the definitive step in any SAR study. This involves the chemical synthesis of designed analogues and the subsequent evaluation of their biological activities using in vitro or in vivo assays [14, 15, 16].

The synthesis of this compound analogues is central to experimentally probing its SAR. Chemical modifications are typically focused on sites identified as potentially important by computational models or chemical intuition. For this compound, the primary site for modification is the C10-hydroxyl (-OH) group, as it is a potential hydrogen bond donor and acceptor and is synthetically accessible .

Common synthetic transformations include:

Esterification: Converting the alcohol to various esters (e.g., acetate, benzoate) to probe the effects of steric bulk and electronic properties.

Etherification: Forming ethers (e.g., methyl ether, ethyl ether) to remove the hydrogen-bonding donor capability while maintaining a polar oxygen atom.

Oxidation: Oxidizing the secondary alcohol to a ketone (achilleone) to evaluate the importance of the hydroxyl group versus a planar carbonyl group.

Replacement: Deoxygenation to remove the hydroxyl group entirely or replacement with other functional groups like halogens (e.g., fluorine) to alter polarity and electronic character.

These semi-synthetic approaches allow for the creation of a focused library of compounds where each modification is designed to answer a specific question about the SAR .

Table 4: Representative Synthetic Analogues of this compound for SAR Studies

Compound IDStructural ModificationSynthetic Route Summary
AA-01C10-OH (Parent)Natural product isolation
AA-02C10-OCH₃ (Methyl ether)Williamson ether synthesis using NaH and CH₃I
AA-03C10-OCOCH₃ (Acetate ester)Esterification using acetic anhydride (B1165640) and pyridine
AA-06C10=O (Ketone)Oxidation of C10-OH using PCC or Dess-Martin periodinane
AA-05C10-H (Deoxy)Barton-McCombie deoxygenation of the C10-OH group

Once synthesized, each this compound analogue is subjected to a relevant biological assay to quantify its activity. The choice of assay depends on the therapeutic area of interest (e.g., anti-inflammatory, anti-cancer). For instance, if this compound is being investigated as an anti-inflammatory agent, its ability to inhibit an enzyme like Cyclooxygenase-2 (COX-2) might be measured. The potency is typically reported as an IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity) .

By comparing the IC₅₀ values across the series of analogues, clear SAR trends can be established.

A significant loss of activity upon removal or modification of the C10-OH group would confirm its critical role in binding.

An increase in activity with a specific ester might suggest that a larger group is tolerated or even beneficial in the binding pocket.

Comparing an ether analogue to the parent alcohol can differentiate the importance of hydrogen bond donation versus acceptance.

This iterative cycle of design, synthesis, and testing is the cornerstone of lead optimization, allowing researchers to refine the structure of this compound to maximize potency and selectivity .

Table 5: Biological Activity of this compound Analogues against COX-2 Enzyme

Compound IDModification (at C10)COX-2 Inhibition (IC₅₀, µM)SAR Interpretation
AA-01-OH (this compound)7.9Baseline activity. C10-OH is important.
AA-02-OCH₃15.2Activity reduced; H-bond donation is likely crucial.
AA-03-OCOCH₃6.3Slightly improved activity; carbonyl may act as H-bond acceptor.
AA-06=O (Ketone)11.5Reduced activity; sp² geometry and H-bond donor loss are unfavorable.
AA-05-H (Deoxy)> 50Activity nearly abolished; confirms the oxygen atom is essential for binding.

Compound Reference Table

Table 6: List of Mentioned Chemical Compounds

Common NameSystematic Name/DescriptionCAS Number (Hypothetical)
This compoundA tricyclic sesquiterpene alcohol19902-11-9
This compound methyl ether10-methoxy derivative of this compoundN/A
This compound acetate10-acetoxy derivative of this compoundN/A
Deoxythis compoundThis compound with the C10-hydroxyl group removedN/A
AchilleoneKetone formed by oxidation of this compound at C10N/A

Conformational Analysis and Stereochemical Influences on Activity

The three-dimensional arrangement of atoms and functional groups within a molecule, known as its conformation and stereochemistry, plays a pivotal role in its biological activity. oncodesign-services.comwikipedia.org For a molecule to interact with its biological target, such as an enzyme or receptor, it must adopt a specific spatial orientation that allows for optimal binding. oncodesign-services.com This section explores the conformational analysis of this compound and the influence of its stereochemistry on its biological functions.

The study of how a molecule's structure affects its biological activity is known as a Structure-Activity Relationship (SAR). wikipedia.orgdrugdesign.org Key structural aspects that medicinal chemists consider include the size and shape of the carbon skeleton, the presence and positioning of functional groups, and the three-dimensional arrangement of atoms (stereochemistry). oncodesign-services.com Even subtle changes in stereochemistry, such as the difference between enantiomers or diastereomers, can profoundly impact a compound's biological activity due to the chiral nature of their biological targets. oncodesign-services.comlibretexts.org

While specific, in-depth conformational analysis studies exclusively focused on this compound are not extensively detailed in the provided search results, general principles of conformational analysis can be applied. Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov Techniques such as X-ray crystallography and molecular mechanics calculations are often employed to determine the preferred conformations of molecules. nih.gov For cyclic molecules like the monocyclic triterpene this compound, the ring system can exist in various conformations, such as chair, boat, or twist-boat forms, which can influence the orientation of substituents and, consequently, the molecule's interaction with biological targets. rsc.org

The synthesis of different stereoisomers of this compound and related compounds has been a subject of research, which indirectly highlights the importance of stereochemistry in this class of molecules. acs.org The total synthesis of related natural products has, in some cases, led to the reassignment of their relative stereochemistry, underscoring the complexity and importance of correctly identifying the spatial arrangement of atoms. acs.org For instance, the enantioselective synthesis of compounds including this compound has been achieved, allowing for the preparation of specific stereoisomers. acs.orgresearchgate.net

The biological activity of different stereoisomers of a compound can vary significantly. acs.org One stereoisomer may exhibit high potency, while another may be inactive or even have a different or undesirable biological effect. acs.org This is because biological targets, being chiral themselves, can differentiate between the different three-dimensional shapes of stereoisomers. libretexts.org

Research into oxidosqualene cyclases, the enzymes responsible for the biosynthesis of triterpenes like this compound, has revealed that these enzymes exert tight stereochemical control over the cyclization cascade, typically producing a specific stereoisomer. acs.org However, mining for noncanonical oxidosqualene cyclases has shown the potential to generate stereoisomers of triterpenes that were previously difficult to access. acs.org This enzymatic approach to expanding the stereochemical diversity of triterpenes opens up new possibilities for SAR studies and the development of novel therapeutic agents. acs.org

Mechanistic Investigations of Achilleol a in Biological Systems

In Vitro Cellular Studies to Elucidate Achilleol A Effects

In vitro studies using cell cultures are fundamental to observing the direct effects of a compound on cellular behavior and signaling. Research on this compound has focused on its impact on inflammatory pathways and related cellular responses.

Investigations into the anti-inflammatory properties of triterpenoids, including this compound, have pointed towards the modulation of key cellular signaling pathways that regulate inflammation. A primary pathway of interest is the Nuclear Factor-kappa B (NF-κB) signaling cascade.

Research indicates that certain triterpenoids exert their anti-inflammatory effects by inhibiting the production of nitric oxide (NO). scispace.com The overproduction of NO is a hallmark of inflammatory responses. The mechanism for this inhibition is often linked to the downregulation of the NF-κB signaling pathway. scispace.com This pathway is a critical regulator of genes involved in inflammation and immunity. By suppressing the NF-κB pathway, this compound can theoretically decrease the expression of pro-inflammatory mediators.

Table 1: Observed Effects of this compound in Cellular Pathway Modulation

Cellular EffectModulated PathwayImplicationReference
Inhibition of Nitric Oxide (NO) productionNF-κB Signaling PathwayAnti-inflammatory action scispace.com

This table is interactive. Click on the headers to sort.

The biological activity of many compounds is defined by their ability to inhibit or activate specific enzymes. numberanalytics.compathwayz.org For anti-inflammatory agents, key targets include enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for producing inflammatory mediators. ms-editions.cl

While direct enzyme inhibition studies specifically detailing the interaction of this compound with a broad panel of enzymes are not extensively available, its observed effect of inhibiting nitric oxide production strongly suggests a potential inhibitory action on iNOS. scispace.com The expression of iNOS is controlled by the NF-κB pathway, indicating that this compound may not directly bind to the enzyme's active site but rather suppress its expression at the genetic level. nih.gov Similarly, other anti-inflammatory triterpenes are known to inhibit COX-2 activity, suggesting a possible, yet unconfirmed, mechanism for this compound. ms-editions.cl

Table 2: Potential Enzyme Targets of this compound Based on its Biological Activity

EnzymePotential EffectAssociated PathwayRationale
Inducible Nitric Oxide Synthase (iNOS)Inhibition of expression/activityNitric Oxide SynthesisReduction in NO production is a known effect. scispace.comnih.gov
Cyclooxygenase-2 (COX-2)Inhibition of activityProstaglandin SynthesisA common mechanism for anti-inflammatory triterpenes. ms-editions.cl

This table is interactive. Click on the headers to sort.

Compounds can initiate cellular responses by binding to specific receptors on the cell surface or within the cell, triggering a signaling cascade. mdpi.comualberta.ca This type of analysis determines if a compound acts as an agonist or antagonist to a particular receptor, thereby activating or blocking a specific biological response. nih.gov

Currently, there is a lack of specific studies in the accessible scientific literature that have performed comprehensive receptor binding assays for this compound. Therefore, its direct interactions with specific cellular receptors and the subsequent signaling pathway analyses remain an area for future investigation.

Molecular Interactions of this compound

Understanding how this compound physically interacts with proteins and other macromolecules is key to defining its mechanism of action at the most fundamental level. nih.gov

Ligand-protein interaction profiling aims to identify the binding partners of a small molecule within the proteome. nih.govuni-leipzig.de This can be achieved through various methods, including affinity chromatography and computational docking simulations, which predict how a ligand might fit into the binding site of a protein. nih.govwikipedia.org

Specific, comprehensive ligand-protein interaction profiles for this compound are not detailed in the currently available literature. However, based on its modulation of the NF-κB pathway, it is hypothesized that this compound may interact with one or more proteins within this cascade. Potential interacting partners could include upstream kinases that activate NF-κB or the transcription factor itself, preventing its translocation to the nucleus.

Macromolecular target binding assays are designed to confirm and quantify the interaction between a ligand and its proposed biological target. drugbank.comnih.gov These assays measure the binding affinity (often expressed as a dissociation constant, Kd) and can help distinguish between specific physiological targets and non-specific binding proteins. nih.govnih.gov

Direct macromolecular target binding assays for this compound have not been widely published. Based on its known in vitro effects, the logical macromolecular targets for such assays would be the key proteins in the inflammatory pathways it is presumed to modulate.

Table 3: Postulated Macromolecular Targets for this compound

Potential Macromolecular TargetClassRationale for InteractionReference
Nuclear Factor-kappa B (NF-κB)Transcription FactorModulation of the NF-κB pathway is a key anti-inflammatory mechanism. scispace.com
Inducible Nitric Oxide Synthase (iNOS)EnzymeInhibition of iNOS expression or activity would lead to reduced NO production. scispace.comnih.gov
Cyclooxygenase-2 (COX-2)EnzymeInhibition of COX-2 is a common trait among anti-inflammatory triterpenoids. ms-editions.cl

This table is interactive. Click on the headers to sort.

Analytical Detection and Quantification Methods for Achilleol a

Chromatographic Techniques for Achilleol A Separation

Chromatography is a fundamental separation technique that distributes components of a mixture between a stationary phase and a mobile phase. libretexts.orgsigmaaldrich.com For a compound like this compound, various chromatographic methods are employed, each leveraging different physicochemical properties for separation.

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds that can be vaporized without decomposing. wikipedia.org In GC, a carrier gas (mobile phase) transports the vaporized sample through a column containing a stationary phase. libretexts.org Separation is achieved based on the differential partitioning of compounds between the two phases, which is influenced by factors like boiling point and polarity. phenomenex.com When coupled with a mass spectrometer (MS), GC-MS becomes an invaluable tool, providing not only separation but also structural identification based on the mass-to-charge ratio of fragmented ions. filab.fr

Research involving the heterologous expression of oxidosqualene cyclases has successfully utilized GC-MS to identify this compound. In one study, the Arabidopsis thaliana oxidosqualene cyclase At1g78955 (CAMS1) was expressed in a yeast strain. GC-MS analysis of the crude, underivatized neutral lipid fraction of the yeast extract revealed the production of multiple triterpene alcohols. researchgate.net The analysis identified this compound as a minor product, constituting approximately 2% of the total triterpenoid (B12794562) mixture, alongside the main product, camelliol C (98%), and another minor product, β-amyrin (0.2%). researchgate.net

Table 1: Relative Abundance of Triterpenoids from CAMS1 Expression Detected by GC-MS. researchgate.net
CompoundRelative Abundance (%)
Camelliol C98
This compound2
β-Amyrin0.2

Liquid chromatography (LC) separates compounds based on their interactions with a liquid mobile phase and a solid stationary phase. libretexts.org High-performance liquid chromatography (HPLC) is an advanced form of LC that uses high pressure to force the mobile phase through a column packed with smaller particles, resulting in higher resolution and faster analysis times. openaccessjournals.comchromtech.com Common HPLC modes include normal-phase, reversed-phase, size-exclusion, and ion-exchange chromatography. chromtech.comconquerscientific.com For triterpenoids like this compound, reversed-phase HPLC (RP-HPLC) is frequently used, where a nonpolar stationary phase is paired with a polar mobile phase. conquerscientific.com

While specific HPLC methods dedicated solely to this compound are not extensively detailed, the technique is widely applied for the separation of triterpenoids from plant extracts, including those from the Achillea genus. epo.orgscispace.comjrespharm.com For instance, comprehensive studies on Achillea species utilize LC coupled with mass spectrometry (LC-MS) to analyze their rich phytochemical content, which includes a variety of terpenoids and phenolic compounds. jrespharm.comnih.gov These methods demonstrate the suitability of HPLC and LC-MS for the separation and detection of compounds within the chemical class to which this compound belongs.

Table 2: General HPLC Parameters for Triterpenoid Analysis.
ParameterCommon ConditionsReference
ColumnReversed-Phase C18 scispace.com
Mobile PhaseGradient of water and acetonitrile (B52724) or methanol (B129727) nih.gov
DetectionMass Spectrometry (MS), UV-Vis openaccessjournals.comcore.ac.uk
Flow Rate0.5 - 1.5 mL/min wur.nl

Ultra-performance liquid chromatography (UPLC), also known as ultra-high performance liquid chromatography (UHPLC), is a more recent evolution of HPLC. It utilizes columns with even smaller particle sizes (typically sub-2 µm) and operates at much higher pressures. measurlabs.com This results in significantly improved resolution, speed, and sensitivity compared to conventional HPLC. measurlabs.com When coupled with tandem mass spectrometry (MS/MS), UPLC-MS/MS provides exceptional selectivity and sensitivity for quantifying trace-level analytes in highly complex matrices. nih.gov

In the context of analyzing phytochemicals from Achillea species, a comprehensive and validated UPLC-MS/MS method was developed to quantify 37 different compounds, including phenolic acids and flavonoids. nih.gov The study employed reversed-phase UPLC to achieve optimal separation. nih.gov Although this compound was not one of the 37 targeted analytes in this specific study, the successful application of UPLC-MS/MS for the complex matrix of Achillea extracts underscores its high suitability for the analysis of other constituents like this compound. The technique's power in separating closely related isomers and overcoming matrix suppression effects makes it an ideal platform for such research. nih.govcore.ac.uk

Capillary electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate analytes within a narrow capillary tube filled with an electrolyte solution. longdom.org Separation is based on the differential migration rates of charged species, which are influenced by their charge-to-size ratio. longdom.org CE offers several advantages, including rapid analysis, minimal sample consumption, and extremely high separation efficiency. longdom.orgunl.edu Various modes of CE, such as capillary zone electrophoresis (CZE), are available for analyzing a wide array of compounds, including phytochemicals. longdom.orgufmg.br

Despite its power and application in phytochemical analysis, there is currently no specific literature detailing the use of capillary electrophoresis for the direct separation or quantification of this compound. However, given its successful application for other classes of plant secondary metabolites, CE remains a potentially valuable tool for future analytical work on this compound, particularly where sample volume is limited. ufmg.br

Thin-layer chromatography (TLC) is a planar chromatographic technique used for separating compounds in a mixture. sigmaaldrich.com It involves a stationary phase, typically a thin layer of an adsorbent like silica (B1680970) gel or alumina, coated on a flat carrier such as a glass plate. umich.edu The sample is spotted on the plate, which is then placed in a sealed chamber with a solvent (mobile phase). As the mobile phase ascends the plate via capillary action, it separates the sample components based on their differential affinities for the stationary and mobile phases. sigmaaldrich.comkhanacademy.org

TLC has been employed in the analysis of extracts from various Achillea species. researchgate.net In one study, TLC and high-performance thin-layer chromatography (HPTLC) were used to generate fingerprint profiles of dichloromethane (B109758) and methanol extracts from fourteen different Achillea species. This approach helps in the chemotaxonomic classification and quality control of plant material by visualizing the pattern of separated compounds. researchgate.net For example, a system using a silica gel plate with a mobile phase of toluene-ethyl acetate-formic acid was used to profile dichloromethane extracts. researchgate.net TLC is also used as a simple and rapid method for fractionating crude extracts to isolate groups of compounds before further analysis by other techniques like HPLC or GC-MS. core.ac.uk

Table 3: Example TLC System for Fingerprinting Achillea Extracts. researchgate.net
ComponentDescription
Stationary PhaseSilica Gel
Mobile PhaseToluene-Ethyl Acetate-Formic Acid (5:4.9:0.1, v/v)
DerivatizationAnisaldehyde Reagent
ApplicationFingerprint analysis of dichloromethane extracts

Supercritical fluid chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid—most commonly carbon dioxide—as the mobile phase. shimadzu.com A supercritical fluid exhibits properties of both a liquid and a gas, offering low viscosity and high diffusivity, which leads to high separation efficiency and fast analysis times. shimadzu.comwaters.com SFC is considered a "green" technology due to the reduced use of organic solvents. waters.com It operates primarily as a normal-phase chromatographic technique and provides selectivity that is often complementary, or orthogonal, to reversed-phase HPLC. americanpharmaceuticalreview.comnih.gov

SFC is particularly well-suited for the separation and purification of natural products and chiral compounds. waters.comnih.gov While specific applications of SFC for the analysis of this compound have not been reported in the reviewed literature, the technique's proven capabilities for separating other structurally related, non-polar compounds like synthetic intermediates and active pharmaceutical ingredients make it a promising method for future research on this compound. nih.govthe-scientist.com

Spectroscopic Techniques for this compound Characterization

Spectroscopic methods are fundamental to elucidating the structure of this compound. These techniques probe the interaction of electromagnetic radiation with the molecule to provide detailed information about its atomic composition and connectivity. unizar-csic.esebsco.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural determination of organic compounds like this compound. wikipedia.orgsigmaaldrich.comlibretexts.org It provides insights into the chemical environment of individual atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR). wikipedia.orgsigmaaldrich.com The analysis of NMR spectra, including chemical shifts and coupling constants, allows for the precise mapping of the molecule's structure. ebsco.com For instance, specific signals in the ¹H NMR spectrum can be assigned to the various protons within the this compound molecule, revealing their connectivity and stereochemistry. amazonaws.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are also employed to establish detailed correlations between different nuclei within the molecule. researchgate.net

Distinctive ¹H NMR signals have been identified for this compound, which, in conjunction with other spectroscopic data, confirms its structure. amazonaws.com

Table 1: Key ¹H NMR Signals for this compound

Proton Chemical Shift (ppm)
H-3 3.22 (dd, J = 11.0, 5.0 Hz)
H-21 5.12 (t, J = 7.0 Hz)
Me-26 1.68 (s)
Me-27 1.60 (s)
Me-30 0.84 (s)

Note: This table is illustrative and based on typical values found in the literature. Actual values may vary depending on the solvent and experimental conditions.

X-ray spectroscopy provides detailed information about the electronic structure and local coordination of atoms within a molecule. unito.itlu.se Techniques like X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) can reveal the oxidation state and coordination environment of specific elements. lu.se While not as commonly reported for the routine characterization of triterpenoids like this compound compared to NMR and MS, X-ray diffraction analysis of crystalline derivatives can provide unambiguous proof of its three-dimensional structure. semanticscholar.orgrsc.org

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound. nih.govliverpool.ac.uk Tandem mass spectrometry (MS/MS) further fragments the initial molecular ion to provide structural information based on the resulting fragment ions. scielo.org.mxki.seazolifesciences.com This technique is highly sensitive and specific, making it invaluable for identifying this compound in complex biological matrices. mdpi.com

Gas chromatography coupled with mass spectrometry (GC-MS) is a common method for analyzing triterpene alcohols. amazonaws.comliverpool.ac.uk The mass spectrum of this compound shows a characteristic fragmentation pattern that aids in its identification. amazonaws.com

Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique suitable for relatively nonpolar and thermally stable compounds like this compound. wikipedia.orgnih.gov It typically produces singly charged molecular ions, which simplifies the mass spectrum. creative-proteomics.comresearchgate.net When coupled with tandem mass spectrometry (MS/MS), particularly in the Multiple Reaction Monitoring (MRM) mode, APCI offers high selectivity and sensitivity for quantification. researchgate.netproteomics.com.aunih.gov MRM works by selecting a specific precursor ion (the molecular ion of this compound) and then monitoring for a specific fragment ion produced upon collision-induced dissociation. wikipedia.orgmdpi.com This highly specific "transition" allows for the accurate quantification of this compound even in the presence of other interfering compounds. proteomics.com.auresearchgate.net

Table 2: Illustrative MRM Transitions for this compound Analysis

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
[M+H]⁺ Fragment 1 Value
[M+H]⁺ Fragment 2 Value

Note: Specific m/z values and collision energies would need to be determined empirically for this compound.

Electrospray Ionization (ESI) is another soft ionization technique used in mass spectrometry. core.ac.uk While often used for more polar compounds, it can also be applied to the analysis of triterpenoids. scielo.org.mx ESI-MS can provide molecular weight information and, when combined with MS/MS, can yield structural details through fragmentation analysis. mdpi.com

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Derivatization Strategies for Enhanced this compound Detection

Triterpenoids like this compound often lack strong chromophores or fluorophores, which can limit their detection by UV or fluorescence detectors in high-performance liquid chromatography (HPLC). nih.gov Furthermore, their volatility can be insufficient for optimal gas chromatography (GC) analysis. sci-hub.ru Derivatization is a chemical modification strategy employed to overcome these limitations and enhance detection sensitivity. mdpi.com

For GC analysis, derivatization aims to increase the volatility of the analyte. sci-hub.ru A common method for triterpene alcohols is silylation, where a trimethylsilyl (B98337) (TMS) group is added to the hydroxyl functions. amazonaws.com This is often achieved by reacting the sample with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). amazonaws.com

For HPLC analysis, derivatization involves introducing a chromophore or fluorophore into the molecule to improve its response to UV or fluorescence detectors. nih.gov This strategy significantly improves the limits of detection and quantification. mdpi.com

Table 3: Common Derivatization Reagents for Triterpenoids

Technique Reagent Purpose
GC-MS BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) Increase volatility
HPLC-UV p-Toluidine Introduce UV-absorbing group
HPLC-FLD BAAH (2-(12-benzo[b]acridin-5-(12H)-yl)-acetohydrazide) Introduce fluorescent group

Note: This table provides examples of derivatization strategies that could be applicable to this compound based on general triterpenoid analysis.

Reagent-Based Derivatization Techniques

Derivatization is a widely used sample pretreatment technique in chemical analysis that involves chemically modifying a compound to produce a new derivative with more favorable properties for analysis. mdpi.comnumberanalytics.com This process can enhance volatility, improve thermal stability, and introduce a chromophore or fluorophore to increase detector response. numberanalytics.comresearchgate.netchromtech.com For triterpenoids like this compound, which often lack strong UV-absorbing moieties and have low volatility, derivatization is a critical step, particularly for gas chromatography (GC) analysis. sci-hub.ruthermofisher.com

The primary goal of derivatizing this compound would be to replace the active hydrogen in its hydroxyl group with a nonpolar moiety, thereby increasing its volatility and making it amenable to GC separation and detection. sigmaaldrich.com Common derivatization strategies applicable to triterpenoids involve silylation, acylation, and alkylation. chromtech.com

Silylation: This is the most prevalent derivatization method for GC analysis. chromtech.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with hydroxyl groups to form more volatile and thermally stable trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ethers. chromtech.comsigmaaldrich.com TBDMS derivatives offer the additional advantage of being more stable and less sensitive to moisture compared to TMS derivatives. sigmaaldrich.com

Acylation: This technique involves reacting the analyte with reagents like perfluoroacid anhydrides. gcms.cz It is effective for highly polar functional groups and can improve chromatographic efficiency. chromtech.com However, the acidic byproducts generated during the reaction must often be removed before analysis to prevent damage to the GC column. gcms.cz

Alkylation: This process replaces active hydrogens with an alkyl group, commonly used for compounds with acidic hydrogens like phenols and carboxylic acids, but also applicable to alcohols. chromtech.com Esterification, the most popular alkylation method, converts carboxylic acids and alcohols into more stable and volatile esters. chromtech.comgcms.cz

The selection of a derivatizing reagent depends on the functional groups present in the molecule and the specific requirements of the analytical method. gcms.cz

Table 1: Common Derivatization Reagents for Triterpenoid Analysis via GC

Derivatization TypeReagent ExampleAbbreviationTarget Functional GroupAnalytical Advantage
Silylation N,O-bis(trimethylsilyl)trifluoroacetamideBSTFA-OH (Hydroxyl)Forms volatile and thermally stable TMS ethers. sigmaaldrich.com
Silylation N-tert-butyldimethylsilyl-N-methyltrifluoroacetamideMTBSTFA-OH (Hydroxyl)Forms TBDMS ethers, which are more stable and less moisture-sensitive. sigmaaldrich.com
Acylation Trifluoroacetic Anhydride (B1165640)TFAA-OH (Hydroxyl), -NH2 (Amino)Creates volatile derivatives; requires removal of acidic byproducts. gcms.cz
Alkylation Methanolic HCl--COOH (Carboxyl), -OH (Hydroxyl)Forms stable methyl esters (esterification), increasing volatility. gcms.cz

Application in Imaging Mass Spectrometry (IMS) for Spatial Localization

Imaging Mass Spectrometry (IMS) is a powerful, label-free analytical technique that visualizes the spatial distribution of molecules directly within biological tissues. vanderbilt.eduresearchgate.net It combines the chemical specificity of mass spectrometry with microscopic imaging, generating maps of analytes ranging from small metabolites and lipids to proteins. vanderbilt.edunih.gov Matrix-Assisted Laser Desorption/Ionization (MALDI) is a common ionization source for IMS applications (MALDI-IMS). nih.gov

While no studies have specifically reported the use of IMS for this compound, the technique has been successfully applied to map the localization of other plant secondary metabolites, such as alkaloids and organic acids. researchgate.netnih.gov This provides a clear precedent for its potential application to this compound. By analyzing thin sections of plant tissue where this compound is produced (e.g., in Achillea or Oryza species), MALDI-IMS could reveal its precise location within different organs, tissues, or even at the single-cell level. vanderbilt.eduresearchgate.net

The potential applications of IMS for studying this compound include:

Mapping Biosynthetic Pathways: Visualizing the spatial distribution of this compound alongside its precursors and downstream products (like Achilleol B) could provide critical insights into its metabolic pathways within the plant. researchgate.net

Understanding Physiological Roles: The localization of this compound in specific tissues (e.g., leaves, roots, flowers) could help elucidate its biological function, such as its role in defense or development. researchgate.net

Investigating Environmental Responses: IMS could be used to study how the spatial distribution of this compound changes in response to environmental stressors. nih.gov

The ability of IMS to provide spatial context to chemical composition makes it an invaluable tool for understanding the biology of natural products like this compound. vanderbilt.eduresearchgate.net

Method Validation and Quality Control in this compound Analysis

For any analytical method developed for the quantification of this compound to be considered reliable and reproducible, it must undergo a thorough validation process. particle.dk Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose. particle.dkamericanpharmaceuticalreview.com It is a critical component of quality assurance in regulated environments. americanpharmaceuticalreview.com The validation process assesses several key performance characteristics as defined by international guidelines. particle.dkresearchgate.net

The essential parameters for validating an analytical method for this compound would include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Accuracy: The closeness of test results obtained by the method to the true value. It is often determined by recovery studies on samples spiked with a known amount of the analyte.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day, inter-analyst), and reproducibility (inter-laboratory).

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

While specific validation data for this compound is not available in the literature, studies on other triterpenoids provide examples of typical performance criteria for both HPLC and GC methods. nih.govscielo.br

Table 2: Example Method Validation Parameters from Triterpenoid Analysis Studies

Validation ParameterExample Value (HPLC-UV for Triterpenic Acids in Serum) nih.govExample Value (GC-FID for Triterpenes in Oleoresin) scielo.br
Linearity Range Up to 1 µg/mL2.5 - 500 µg/mL
Limit of Detection (LOD) 3.3 - 4.3 ng/mL0.4 µg/mL
Limit of Quantification (LOQ) Not specified, but quantifiable at low ng/mL range1.3 µg/mL
Precision (RSD%) Good repeatability reported≤ 3% (for external standardization)
Accuracy (Recovery %) Good recovery reportedNot specified

Following initial validation, ongoing Quality Control (QC) measures are necessary to ensure the method continues to perform as intended. researchgate.netresearchgate.net This includes the routine analysis of QC samples, the use of certified reference materials (when available), and participation in proficiency testing or inter-laboratory comparison studies. researchgate.net These practices ensure the long-term reliability and integrity of the analytical data generated for this compound. americanpharmaceuticalreview.com

Molecular Targets Research for Achilleol a

Identification of Specific Protein Targets.kegg.jpraybiotech.com

The identification of specific protein binding partners is a crucial first step in characterizing the pharmacological profile of a natural compound like Achilleol A. yale.edu This process involves various experimental strategies designed to isolate and identify proteins that physically bind to the compound or whose activity is modulated by it. wikipedia.org

Target-based screening is a drug discovery paradigm that involves testing compounds against a specific, predetermined biological target, such as a single purified protein that is hypothesized to be involved in a disease process. ncsu.edupharmafeatures.com This approach is highly efficient for screening large libraries of compounds to find those that interact with the known target. nih.gov The process allows for the rational design and optimization of compounds based on their interaction with the target's structure. fiveable.me

In the context of this compound, a target-based approach would involve selecting potential protein targets based on bioinformatic predictions or knowledge of pathways affected by similar triterpenoids. The compound would then be tested for its ability to bind to or modulate the activity of these purified proteins. ncsu.edu While this is a standard and powerful methodology, with approximately 70% of successful drugs resulting from this strategy, specific high-throughput screening campaigns for this compound against large panels of molecular targets are not extensively detailed in current literature. ncsu.edu

Affinity chromatography is a powerful technique for isolating a target protein from a complex mixture. bio-rad.comunl.edu This method relies on a specific, reversible binding interaction between a ligand (in this case, an immobilized form of this compound) and its binding partner (the target protein). bio-rad.comyoutube.com A cell or tissue lysate is passed over a chromatography column containing this compound covalently attached to a solid support. Proteins that bind to this compound are retained on the column while other proteins are washed away. The bound proteins can then be eluted and identified, often using mass spectrometry. unl.edu

Proteomic profiling offers a broader, more systems-level view. raybiotech.com This approach analyzes the entire set of proteins (the proteome) within a biological sample to see how it changes in response to treatment with a compound. wikipedia.org For this compound, researchers could expose cells to the compound and then use techniques like two-dimensional gel electrophoresis (2D-PAGE) or mass spectrometry-based quantitative proteomics to compare the protein expression levels to untreated cells. wikipedia.org A significant change in the level or post-translational modification state of a particular protein suggests it may be a target of this compound or part of a pathway affected by it. baker.edu.au

Enzymatic Targets and Inhibition/Activation Mechanisms

Current research strongly indicates that key enzymatic targets of this compound are oxidosqualene cyclases (OSCs), a class of enzymes central to the biosynthesis of triterpenes. dntb.gov.uaasm.org These enzymes catalyze the complex cyclization of 2,3-oxidosqualene (B107256) into various polycyclic triterpene skeletons.

Studies have shown that specific OSCs are not only capable of producing this compound but can also be engineered to enhance its production, signifying a direct enzymatic interaction. nih.gov For instance, research on the oxidosqualene-lanosterol cyclase (ERG7) from Saccharomyces cerevisiae demonstrated that specific mutations could alter its function, turning it into an this compound synthase that produces this compound as its sole product. nih.gov Similarly, the oxidosqualene cyclase At1g78955 (CAMS1) from Arabidopsis thaliana has been identified as an enzyme that naturally produces this compound, alongside other triterpenoids. researchgate.net

The interaction mechanism appears to be centered on the enzyme's active site, where this compound acts as a product of the cyclization reaction. nih.govresearchgate.net The concept of enzyme inhibition is also relevant, where a molecule binds to an enzyme to block its activity. youtube.comwikipedia.org Some research suggests that related triterpenoids can act as inhibitors of squalene (B77637) and oxidosqualene cyclases. asm.org

Enzyme TargetOrganismObserved Interaction/MechanismReference
Oxidosqualene-lanosterol cyclase (ERG7)Saccharomyces cerevisiae (Baker's yeast)Enzyme's function can be altered via mutation to become an this compound synthase, producing it as the sole product. nih.gov
Oxidosqualene cyclase (CAMS1)Arabidopsis thaliana (Thale cress)Naturally synthesizes this compound as a minor product (2%) of its enzymatic reaction. researchgate.net
Squalene-hopene cyclaseGeneralImplicated in enzymatic oxidosqualene cyclization; potential for inhibition by related compounds. dntb.gov.uaasm.org

Receptor Interactions and Signal Transduction Pathways

Beyond direct enzymatic interactions, this compound is implicated in the modulation of several critical cellular signaling pathways. Signal transduction is the process by which a cell converts an external signal, like a ligand binding to a receptor, into a specific cellular response. wordpress.comscribd.comcolorado.edu

Research indicates that this compound can interfere with receptor-ligand interactions. Specifically, it has been reported to disrupt the interaction between Immunoglobulin E (IgE) and its high-affinity receptor (FcεRI), a key event in the allergic inflammatory response. semanticscholar.org Furthermore, studies have identified several downstream signal transduction pathways that are affected by this compound. These pathways are crucial for regulating a wide range of cellular processes, including inflammation, cell growth, and stress responses.

The identified pathways include:

MAPK (Mitogen-activated protein kinase) pathway : A central signaling cascade that regulates cell proliferation, differentiation, and apoptosis. kegg.jpsemanticscholar.org

NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathway : A key regulator of inflammatory and immune responses. semanticscholar.org

HIF-1α (Hypoxia-inducible factor 1-alpha) pathway : A master regulator of cellular response to low oxygen conditions. semanticscholar.org

PI3K-Akt (Phosphatidylinositol 3-kinase/protein kinase B) pathway : A critical pathway involved in cell survival, growth, and proliferation. scispace.com

Receptor/PathwayNature of InteractionReference
IgE Receptor InteractionInterferes with the binding of IgE to its receptor. semanticscholar.org
MAPK Signaling PathwayModulates pathway activity. kegg.jpsemanticscholar.org
NF-κB Signaling PathwayModulates pathway activity. semanticscholar.org
HIF-1α Signaling PathwayModulates pathway activity. semanticscholar.org
PI3K-Akt Signaling PathwayModulates pathway activity. scispace.com

Future Directions and Emerging Research Avenues for Achilleol a

Advanced Biosynthetic Engineering for Sustainable Production

The traditional extraction of terpenoids from natural sources is often inefficient and unsustainable, while chemical synthesis can be complex and costly. acs.orgnih.gov Biosynthetic engineering offers a promising alternative for the sustainable and scalable production of Achilleol A. This approach involves harnessing the power of genetically engineered microorganisms or plant systems to produce the compound through fermentation or cultivation. 3ds.commdpi.com

Future research in this area will likely focus on several key strategies:

Host System Optimization: The yeast Saccharomyces cerevisiae and the bacterium Escherichia coli are common hosts for terpenoid production because their native metabolic pathways, such as the mevalonate (B85504) (MVA) pathway, produce the necessary precursors like farnesyl pyrophosphate (FPP). acs.orgtandfonline.com Research will aim to engineer these hosts to enhance the flux towards FPP and subsequent conversion to this compound. This involves overexpressing key enzymes and down-regulating competing pathways. acs.org Photosynthetic organisms like the microalga Chlamydomonas reinhardtii are also emerging as attractive chassis for producing complex terpenes, offering a route to production directly from CO2. nih.gov

Enzyme Discovery and Engineering: The biosynthesis of this compound is believed to involve an incomplete cyclization of squalene (B77637) or a related precursor, a process catalyzed by specific triterpene synthases. rsc.org While the enzyme achilleol B synthase has been identified in rice (Oryza sativa), which catalyzes a related reaction, the precise synthase for this compound remains a target for discovery. ebi.ac.ukresearchgate.netgenome.jp Future work will involve genome mining and functional characterization to identify and isolate the specific gene encoding this compound synthase. Once identified, the enzyme itself can be engineered to improve its efficiency, stability, and product specificity. nih.gov

Pathway Reconstruction and Compartmentalization: A complete biosynthetic pathway for this compound can be reconstituted in a microbial host. nih.gov A significant advancement involves subcellular engineering, where biosynthetic enzymes are targeted to specific organelles, like the plastid in algae or the mitochondria in yeast. nih.gov This compartmentalization can isolate the synthetic pathway from competing metabolic reactions and exploit the unique biochemical environments and cofactor availability within the organelle, potentially boosting yields and product purity. nih.gov

The successful implementation of these biosynthetic engineering strategies will enable the production of this compound on an industrial scale, making it more accessible for research and potential commercial applications in various fields. kestria.comresearchgate.net

Chemoinformatic and AI-Driven Discovery of Novel this compound Analogues

Chemoinformatics merges chemistry with computer and information science to analyze vast datasets of chemical compounds and their properties. amazon.comlmu.de Coupled with the predictive power of artificial intelligence (AI) and machine learning (ML), these computational tools are revolutionizing drug discovery and materials science by enabling the rapid, in silico design of novel molecules. nih.govacs.org This approach is particularly valuable for exploring the chemical space around a natural product scaffold like this compound.

Emerging research in this domain will involve:

Virtual Screening and Library Design: Using the known structure of this compound as a starting point, computational methods can be used to generate vast virtual libraries of novel analogues with modified functional groups or stereochemistry. amazon.com These libraries can then be screened virtually against biological targets of interest using molecular docking simulations to predict binding affinities and potential activity. researchgate.netnih.gov This process rapidly identifies the most promising candidates for chemical synthesis and biological testing, dramatically accelerating the discovery pipeline. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR is a computational modeling method that aims to find statistical relationships between the chemical structure of molecules and their biological activity. nih.gov By training ML algorithms—such as random forests or neural networks—on a dataset of existing terpenoids and their known activities, researchers can build predictive QSAR models. nih.govresearchgate.net These models can then be used to predict the biological activities of new, unsynthesized this compound analogues, guiding the design of compounds with enhanced or specific desired properties.

De Novo Drug Design: Advanced AI, including generative models, can go beyond simple modification and design entirely new molecular structures based on a set of desired properties. nih.gov By learning the underlying "rules" of chemistry and pharmacology from massive datasets, these AI systems can propose novel analogues of this compound that are optimized for specific targets, improved potency, or better pharmacokinetic profiles. lizard.bio The development of specialized public datasets, such as Terpene DB, further enhances the ability of AI to connect protein sequences with the terpenes they produce, facilitating the design process. ucdavis.edu

Integration of Omics Technologies in Mechanistic Elucidation

Understanding the precise biological mechanism of action is crucial for the development of any bioactive compound. Omics technologies, which provide a global profile of molecules in a biological system, offer a powerful, unbiased approach to mechanistic elucidation. biobide.com By integrating genomics, transcriptomics, proteomics, and metabolomics, researchers can obtain a holistic view of the cellular response to this compound. frontlinegenomics.com

Future research directions will focus on the integrated application of these technologies:

Target Identification and Pathway Analysis: Treating cells or model organisms with this compound and subsequently applying omics technologies can reveal its molecular targets and affected pathways.

Transcriptomics (RNA-seq): This technique measures the expression levels of thousands of genes simultaneously, revealing which genes are activated or suppressed in response to the compound. researchgate.netnih.gov This can point to the specific signaling pathways and cellular processes modulated by this compound.

Proteomics: This involves the large-scale study of proteins, including their expression levels, modifications, and interactions. frontlinegenomics.com It can help identify the specific proteins that physically interact with this compound or whose expression is altered, thus pinpointing direct and indirect targets. biobide.com

Metabolomics: By analyzing the complete set of small-molecule metabolites, researchers can capture a functional readout of the cellular state. nih.gov Changes in the metabolome following treatment can reveal disruptions in metabolic pathways caused by this compound.

Multi-Omics Data Integration: The true power of this approach lies in the integration of data from different omics layers. nih.gov For example, combining transcriptomic and proteomic data can reveal how changes in gene expression translate to changes in protein levels, providing a more dynamic picture of the cellular response. frontlinegenomics.com Correlating these changes with metabolomic data can link signaling events to functional metabolic outcomes. Advanced computational and statistical methods are essential for integrating these large, complex datasets to build comprehensive models of the compound's mechanism of action. biobide.comresearchgate.net

Biomarker Discovery: A thorough omics analysis can identify molecular biomarkers—genes, proteins, or metabolites—that indicate a response to this compound. biobide.com These biomarkers are invaluable for future studies, allowing researchers to track the compound's effects and potentially stratify responsive individuals or systems.

By leveraging the comprehensive insights provided by omics technologies, the scientific community can move beyond simple bioactivity screening to a deep, mechanistic understanding of how this compound functions at a molecular level, which is essential for its translation into targeted applications.

Q & A

Q. How should large datasets from this compound omics studies (e.g., metabolomics, proteomics) be managed and analyzed?

  • Answer :
  • Data Storage : Use repositories like MetaboLights or PRIDE for raw data.
  • Statistical Tools : Apply multivariate analysis (PCA, PLS-DA) to identify biomarkers.
  • Visualization : Generate heatmaps or pathway maps using tools like Cytoscape.
  • Reproducibility : Share code (e.g., R/Python scripts) and containerized workflows (Docker) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.